molecular formula C13H15N3O4 B2400060 N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide CAS No. 1797973-39-7

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide

Katalognummer B2400060
CAS-Nummer: 1797973-39-7
Molekulargewicht: 277.28
InChI-Schlüssel: POEYAIBBDYYMDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDNI, and it has been extensively studied for its pharmacological properties.

Wirkmechanismus

The mechanism of action of CDNI involves the inhibition of various enzymes and signaling pathways. CDNI inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division. CDNI also inhibits the activity of NF-κB, which is a transcription factor involved in the regulation of immune response and inflammation. Additionally, CDNI inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
CDNI has been shown to have several biochemical and physiological effects. CDNI induces apoptosis in cancer cells by activating the caspase cascade. CDNI also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. CDNI reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. CDNI also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

CDNI has several advantages for lab experiments. CDNI is stable under normal laboratory conditions and can be easily synthesized in large quantities. CDNI has a low toxicity profile and does not have any significant side effects. However, CDNI has some limitations for lab experiments. CDNI has a short half-life, which limits its use in long-term experiments. CDNI also has limited solubility in water, which can affect its bioavailability.

Zukünftige Richtungen

CDNI has several potential future directions for research. CDNI can be further studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. CDNI can also be modified to improve its pharmacokinetic properties, such as increasing its half-life and solubility. Additionally, CDNI can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, CDNI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDNI has been extensively studied for its pharmacological properties, including its ability to inhibit cancer cell growth, reduce oxidative stress, and inflammation. CDNI has several advantages for lab experiments, including its stability and low toxicity profile. However, CDNI has some limitations, such as its short half-life and limited solubility. CDNI has several potential future directions for research, including its modification to improve its pharmacokinetic properties and its use as a lead compound for the development of novel drugs.

Synthesemethoden

The synthesis of CDNI involves the reaction of 5-nitrosalicylic acid with 1-cyano-2,2-dimethylpropylamine in the presence of a coupling agent. The reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride to obtain CDNI. The yield of the synthesis process is approximately 50%.

Wissenschaftliche Forschungsanwendungen

CDNI has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, CDNI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, CDNI has been shown to reduce oxidative stress and inflammation, which are the major causes of neurodegeneration. In inflammation, CDNI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

Eigenschaften

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)11(7-14)15-12(18)9-6-8(16(19)20)4-5-10(9)17/h4-6,11,17H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEYAIBBDYYMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.